N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Description
Properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-17-5-2-8-22(17)16-11-13(6-7-20-16)12-21-19(24)14-3-1-4-15-18(14)26-10-9-25-15/h1,3-4,6-7,11H,2,5,8-10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDPRBZNXMPZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=C4C(=CC=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target compound comprises two primary substructures:
- 2,3-Dihydro-1,4-benzodioxine-5-carboxamide : A bicyclic aromatic system with a carboxamide functional group.
- [2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl : A pyridine ring substituted with a pyrrolidinone moiety at the 2-position and a methyl linker at the 4-position.
Retrosynthetically, the molecule is dissected into three key intermediates (Figure 1):
- Intermediate A : 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid.
- Intermediate B : 4-(Aminomethyl)-2-(2-oxopyrrolidin-1-yl)pyridine.
- Coupling Strategy : Amide bond formation between Intermediates A and B.
Synthesis of 2,3-Dihydro-1,4-Benzodioxine-5-Carboxylic Acid (Intermediate A)
Starting Materials and Initial Functionalization
The synthesis begins with 2,3-dihydroxybenzoic acid (1), which undergoes esterification to yield methyl 2,3-dihydroxybenzoate (2) under acidic conditions (H₂SO₄, methanol, reflux).
Reaction Conditions:
Synthesis of 4-(Aminomethyl)-2-(2-Oxopyrrolidin-1-yl)Pyridine (Intermediate B)
Construction of the Pyridine-Pyrrolidinone Core
The pyrrolidinone moiety is introduced via cyclization of 4-aminomethylpyridine derivatives. A validated approach involves:
- Bromination : 4-Picoline is brominated at the methyl group to yield 4-(bromomethyl)pyridine .
- Nucleophilic Substitution : Reaction with 2-pyrrolidone in the presence of NaH forms 4-(2-oxopyrrolidin-1-ylmethyl)pyridine .
Reaction Conditions:
Amide Bond Formation: Coupling Intermediates A and B
Activation of the Carboxylic Acid
Intermediate 4 is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form a reactive acyl intermediate.
Reaction Conditions:
- Activation : 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid (1 eq.), HATU (1.2 eq.), DIPEA (2 eq.), DCM, rt, 1 h.
Analytical Characterization and Validation
Spectroscopic Data
Alternative Synthetic Routes and Optimization
Industrial-Scale Considerations and Challenges
Yield Optimization
Purification Strategies
- Column Chromatography : Silica gel (EtOAc/hexanes, 1:1) for intermediate isolation.
- Recrystallization : Ethanol/water (7:3) for final compound polishing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl and benzodioxine moieties.
Reduction: Reduction reactions can be performed on the pyridinyl group to modify its electronic properties.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyridinyl and benzodioxine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidinyl and pyridinyl groups can interact with various enzymes and receptors, potentially modulating their activity. The benzodioxine moiety may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Pharmacological and Physicochemical Properties
- The benzodioxine core offers metabolic stability due to its fused oxygenated ring system.
- 1,4-Dihydropyridines (DHPs) : Compounds like AZ257 with thioether substituents exhibit increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility. DHPs are classically associated with L-type calcium channel blockade.
- Piperazine-Linked Derivatives : The compound in demonstrates how piperazine linkers can improve solubility but may introduce off-target interactions with serotonin or dopamine receptors.
- Thiazole Analogs : Replacement of pyridine with thiazole (e.g., ) introduces a sulfur atom, which could modulate electronic properties and binding to cysteine-rich targets.
Critical Analysis of Structural Advantages and Limitations
- Target Compound: Advantages: Rigid benzodioxine scaffold resists metabolic degradation; pyrrolidinone enhances CNS targeting.
- Comparators :
Biological Activity
N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound can be dissected into several functional groups:
- Benzodioxine moiety : Known for its diverse pharmacological activities.
- Pyridine ring : Often involved in interactions with biological targets.
- Pyrrolidine derivative : May influence the compound's pharmacokinetic properties.
The molecular formula of the compound is with a molecular weight of approximately 353.378 g/mol .
Biological Activities
Research indicates that compounds containing a benzodioxine structure exhibit a wide range of biological activities, including:
- Anticancer Activity : Studies have shown that benzodioxine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
- Neuroprotective Properties : Some studies suggest that this compound could protect neuronal cells from oxidative stress and apoptosis, indicating potential in neurodegenerative disease treatments.
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can influence various biological pathways including:
- Signal Transduction : Modulating pathways that regulate cell growth and survival.
- Gene Expression Regulation : Affecting transcription factors that control the expression of genes involved in disease processes.
Case Studies and Experimental Data
Several studies have investigated the pharmacological profiles of related compounds. For example:
- In vitro Studies : Compounds similar to this compound were tested for their inhibitory effects on various cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 0.5 to 10 µM depending on the specific cell line .
- In vivo Studies : Animal models have been used to assess the therapeutic effects of these compounds in conditions such as autoimmune diseases. For instance, a related compound demonstrated nearly complete inhibition of clinical symptoms in an experimental autoimmune encephalomyelitis model at a dosage of 25 mg/kg/day .
Comparative Analysis
To provide a clearer understanding of the potency and efficacy of this compound compared to other compounds with similar structures, the following table summarizes key findings from various studies:
Q & A
Q. Q1. What are the established synthetic routes for this compound, and what analytical techniques are critical for confirming its purity?
The synthesis typically involves multi-step organic reactions, including amide coupling between the pyridine-pyrrolidone moiety and the benzodioxine-carboxylic acid derivative. Key steps may employ coupling agents like HATU or EDCI, with purification via column chromatography. Analytical validation requires:
Q. Q2. How can researchers optimize reaction conditions to improve yield?
Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example, a factorial design can identify interactions between variables, while response surface methodology (RSM) refines optimal conditions. Computational tools (e.g., quantum chemical calculations) predict reactive intermediates, guiding experimental prioritization .
Advanced Mechanistic and Computational Studies
Q. Q3. What computational strategies are used to model the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like kinases or GPCRs. Molecular dynamics (MD) simulations (NAMD, GROMACS) assess stability of ligand-receptor complexes over time. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods elucidate electronic interactions at binding sites .
Q. Q4. How can contradictory data on the compound’s pharmacological activity be resolved?
- Meta-analysis of dose-response curves across studies to identify confounding variables (e.g., cell line variability).
- Kinetic assays (e.g., surface plasmon resonance) to measure binding constants under standardized conditions.
- Structural analogs (SAR studies) can isolate critical functional groups responsible for activity discrepancies .
Structure-Activity Relationship (SAR) and Functional Modifications
Q. Q5. Which structural features of this compound are hypothesized to drive its biological activity?
Key features include:
- Pyrrolidone ring : Potential hydrogen-bond donor/acceptor for kinase inhibition.
- Benzodioxine group : Lipophilic moiety enhancing membrane permeability.
- Pyridine linker : Conformational flexibility for target engagement.
Comparative studies with analogs lacking these groups can validate their roles .
Q. Q6. How can advanced SAR studies be designed to enhance target selectivity?
- Fragment-based drug design (FBDD) : Screen truncated analogs to identify minimal pharmacophores.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to differentiate selective vs. promiscuous interactions.
- Cryo-EM or X-ray crystallography of co-crystallized complexes reveals precise binding modes .
Methodological Challenges in Data Interpretation
Q. Q7. What statistical approaches are recommended for analyzing dose-response variability in preclinical studies?
- Non-linear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values.
- Bootstrap resampling estimates confidence intervals for potency metrics.
- ANOVA with post-hoc tests (Tukey’s HSD) compares efficacy across experimental groups .
Q. Q8. How can researchers validate off-target effects identified in high-throughput screens?
- Counter-screening against unrelated targets (e.g., cytochrome P450 enzymes).
- CRISPR-Cas9 knockout models confirm on-target effects in cellular assays.
- Chemoproteomics (activity-based protein profiling) maps unintended interactions .
Experimental Design for Scaling and Reproducibility
Q. Q9. What steps ensure reproducibility in synthesizing this compound across labs?
Q. Q10. How can flow chemistry improve scalability while maintaining stereochemical integrity?
- Continuous-flow reactors enable precise control of residence time and mixing.
- In-line FTIR or UV monitoring detects intermediates in real time.
- Chiral stationary phases in preparative HPLC ensure enantiopurity during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
